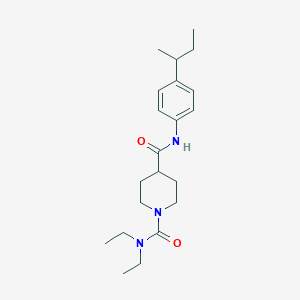
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as Suvorexant, is a novel hypnotic drug that was approved by the US Food and Drug Administration (FDA) in 2014 for the treatment of insomnia. Suvorexant acts as an antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles.
Wirkmechanismus
Suvorexant acts as a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Orexins are neuropeptides that are produced by a small group of neurons in the hypothalamus. They play a key role in promoting wakefulness and maintaining arousal during the day. Suvorexant blocks the binding of orexins to their receptors, thereby inhibiting the wake-promoting effects of orexins and promoting sleep.
Biochemical and Physiological Effects:
Suvorexant has been shown to increase total sleep time, reduce sleep latency, and improve sleep quality in patients with insomnia. In addition, Suvorexant has also been shown to improve cognitive performance and reduce daytime sleepiness in patients with narcolepsy. However, Suvorexant may cause some adverse effects, such as dizziness, somnolence, and headache.
Vorteile Und Einschränkungen Für Laborexperimente
Suvorexant has several advantages for lab experiments, including its high selectivity and potency for orexin receptors, its long half-life, and its ability to cross the blood-brain barrier. However, Suvorexant may also have some limitations, such as its high cost, its potential for off-target effects, and its limited availability.
Zukünftige Richtungen
There are several potential future directions for research on Suvorexant. First, further studies are needed to investigate the long-term safety and efficacy of Suvorexant in the treatment of insomnia and other sleep disorders. Second, Suvorexant may have potential therapeutic applications in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Third, the development of more selective and potent orexin receptor antagonists may lead to the discovery of new drugs for the treatment of sleep and neurological disorders. Fourth, the role of orexin receptors in the regulation of other physiological processes, such as appetite and metabolism, may provide new insights into the pathophysiology of obesity and related disorders. Fifth, the use of Suvorexant as a research tool for investigating the role of orexin receptors in various biological processes may lead to the discovery of new drug targets for the treatment of a wide range of diseases.
Synthesemethoden
Suvorexant is synthesized through a multistep process that involves the coupling of two key intermediates, namely, N,N-diethyl-1,4-piperidinedicarboxylic acid and 4-sec-butylphenylboronic acid. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere of nitrogen. The resulting product is then purified by column chromatography to obtain pure Suvorexant.
Wissenschaftliche Forschungsanwendungen
Suvorexant has been extensively studied for its potential therapeutic applications in the treatment of various sleep disorders, including insomnia, narcolepsy, and sleep apnea. In addition, Suvorexant has also been investigated for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-N-(4-butan-2-ylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-5-16(4)17-8-10-19(11-9-17)22-20(25)18-12-14-24(15-13-18)21(26)23(6-2)7-3/h8-11,16,18H,5-7,12-15H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLDTLPUYUVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5414338.png)
![N-[3-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5414340.png)
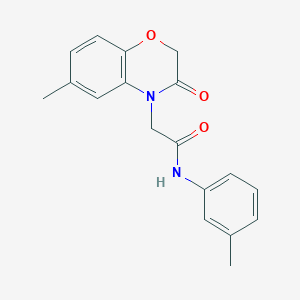
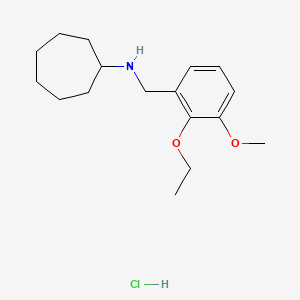
![1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5414372.png)
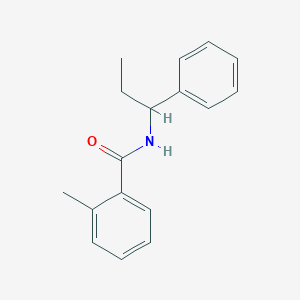
![N-cyclopropyl-4-[2-(1-pyrrolidinylmethyl)-1,4-oxazepan-4-yl]-2-pyridinecarboxamide](/img/structure/B5414378.png)
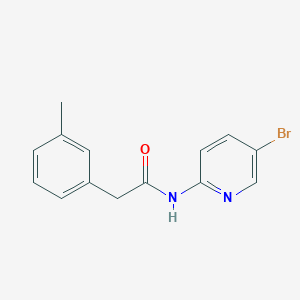
![2-{1-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5414400.png)
![methyl 2-morpholin-4-yl-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B5414404.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5414407.png)
![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5414411.png)
![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)
![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)